molecular formula C13H15F3O2 B8603305 Butyl [3-(trifluoromethyl)phenyl]acetate CAS No. 89767-99-7

Butyl [3-(trifluoromethyl)phenyl]acetate

Cat. No.: B8603305
CAS No.: 89767-99-7
M. Wt: 260.25 g/mol
InChI Key: WXDLQDKCNPOVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl [3-(trifluoromethyl)phenyl]acetate is an ester derivative of phenylacetic acid, featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring and a butyl ester group. Its molecular formula is C₁₂H₁₅F₃O₂ (calculated molecular weight: 248.24 g/mol). The compound’s structure combines the lipophilic butyl chain with the electron-withdrawing -CF₃ group, influencing its physicochemical properties and reactivity. Esters of this type are often explored in pharmaceuticals, agrochemicals, and materials science due to their tunable stability and bioavailability .

Properties

CAS No.

89767-99-7

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

butyl 2-[3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C13H15F3O2/c1-2-3-7-18-12(17)9-10-5-4-6-11(8-10)13(14,15)16/h4-6,8H,2-3,7,9H2,1H3

InChI Key

WXDLQDKCNPOVNA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Ester Variants

a) Ethyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 331-33-9)
  • Molecular Formula : C₁₀H₁₁F₃O₂
  • Molecular Weight : 220.19 g/mol
  • Key Differences :
    • Shorter ethyl chain reduces lipophilicity (lower logP) compared to the butyl analog.
    • Higher structural similarity (1.00) to the target compound, suggesting comparable electronic profiles .
b) Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
  • Molecular Formula : C₉H₉F₃O₂
  • Molecular Weight : 206.17 g/mol
  • Key Differences :
    • Minimal steric hindrance from the methyl group may enhance hydrolysis susceptibility.
    • Lower molecular weight and polarity could improve aqueous solubility relative to butyl/ethyl analogs .
c) Butyl [4-(Trifluoromethyl)phenyl]acetate (Hypothetical Isomer)
  • Key Differences :
    • Substitution at the 4-position (para) instead of 3-position (meta) may alter crystal packing and intermolecular interactions, affecting melting points and solubility .

Functional Group Modifications

a) Ethyl 2-Oxo-2-[3-(Trifluoromethyl)phenyl]acetate (CAS 1717-42-6)
  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.19 g/mol
  • Key Differences: Presence of a β-keto group introduces keto-enol tautomerism, increasing reactivity in nucleophilic additions. Higher polarity due to the ketone may reduce membrane permeability compared to non-oxo esters .
b) Phenyl Trifluoroacetate (CAS 500-73-2)
  • Molecular Formula : C₈H₅F₃O₂
  • Molecular Weight : 190.12 g/mol
  • Key Differences :
    • Trifluoroacetyl group (vs. acetate) enhances electrophilicity, making it more prone to hydrolysis.
    • Smaller phenyl ester group reduces steric protection, leading to faster degradation under acidic/basic conditions .

Non-Ester Derivatives

3'-(Trifluoromethyl)acetophenone (CAS 349-76-8)
  • Molecular Formula : C₉H₇F₃O
  • Molecular Weight : 188.15 g/mol
  • Key Differences: Ketone functional group (vs. Absence of an ester linkage eliminates susceptibility to esterase-mediated hydrolysis, enhancing metabolic stability .

Preparation Methods

Standard Reaction Conditions

In a typical procedure, potassium hydroxide (KOH) is dissolved in butanol, followed by the dropwise addition of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane. The exothermic reaction is maintained under reflux (115°C) for 5–7 hours, after which the mixture is acidified with sulfuric acid and extracted with dichloromethane. Vacuum distillation isolates the purified ester, with yields exceeding 80% in optimized cases.

Table 1: Representative Synthesis Conditions from Patent Examples

ExampleKOH (g)Butanol (mL)Trichloro Compound (g)Time (h)Yield (%)
45.6505.6676.8*
59.0505.0778.0
85.6354.0585.0
*Crude yield before distillation.

Mechanistic Insights and By-Product Management

The reaction mechanism proceeds through a sequential dehydrohalogenation and esterification pathway. The trichloromethyl group undergoes base-assisted elimination of hydrogen chloride, forming a ketene intermediate that reacts with butanol to yield the ester. A critical challenge is the concomitant formation of 3-(trifluoromethyl)phenylacetic acid as a by-product, which is mitigated through post-reaction acid reflux.

Acid Reflux Optimization

In Example 8 of the patent, after initial hydrolysis, concentrated sulfuric acid is added to the reaction mixture, and the solution is refluxed to distill off water-butanol azeotropes. This step esterifies residual carboxylic acid, improving overall yield to 85%.

Solvent and Stoichiometric Considerations

Butanol serves dual roles as both solvent and nucleophile. Excess butanol (3–5 equivalents relative to the trichloro compound) ensures complete conversion, while anhydrous conditions minimize hydrolysis to the acid. The water content of KOH (e.g., 14% in Example 8) is carefully controlled to balance reactivity and by-product formation.

Table 2: Impact of KOH Hydration on Yield

KOH Hydration (%)Butanol (mL)Yield (%)
0 (anhydrous)3572
143585

Scalability and Industrial Adaptations

The process is demonstrated at scale in the patent, with a 5.0 mmol reaction producing 67% yield after distillation. Key industrial considerations include:

  • Exothermic Control : Slow addition of the trichloro compound prevents thermal runaway.

  • Solvent Recovery : Butanol is reclaimed via distillation, reducing costs.

  • Waste Management : Chloride by-products are neutralized with sulfuric acid, forming innocuous salts.

MethodYield (%)ScalabilityCost Efficiency
Hydrolysis80–85HighHigh
Enzymatic (Theoretical)<50ModerateLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl [3-(trifluoromethyl)phenyl]acetate, and how can reaction conditions be tailored to enhance yield and purity?

  • Methodology : The compound is typically synthesized via esterification of [3-(trifluoromethyl)phenyl]acetic acid with butanol under acidic catalysis (e.g., concentrated H₂SO₄). Alternative methods include enzymatic esterification for enantioselective synthesis. Purification involves fractional distillation or silica-gel chromatography, with purity confirmed by HPLC (>95% by area normalization). Reaction optimization may involve varying temperature (60–100°C), solvent (toluene or DMF), and catalyst loading to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm ester linkage and aromatic substitution patterns; ¹⁹F NMR identifies the trifluoromethyl group (δ ~ -60 ppm).
  • IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~3.5) and metabolic stability. Computational tools like COSMO-RS predict solubility in organic solvents (e.g., DMSO, ethanol). Experimental validation includes shake-flask solubility assays and differential scanning calorimetry (DSC) for melting point determination .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

  • Methodology : Use AutoDock Vina to model ligand-target interactions:

Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

Define the binding pocket (e.g., enzyme active site) using X-ray crystallography data (PDB ID).

Run docking simulations with exhaustiveness = 20; analyze top-scoring poses (ΔG < -7 kcal/mol).
Validation includes comparing predicted binding modes with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

  • Methodology :

  • Assay Replication : Standardize conditions (pH, temperature, cell lines) using guidelines like MIAME or MIAPE.
  • Structural Confirmation : Verify compound identity via X-ray crystallography (SHELX suite for refinement) .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorogenic substrates) with cell-based viability tests (MTT assay) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodology :

  • Crystallization Screens : Use vapor diffusion (Hampton Research Crystal Screens I/II) with PEG-based precipitants.
  • Data Collection : Collect high-resolution (<1.2 Å) data at synchrotron facilities; refine with SHELXL (R-factor < 0.05).
  • Disorder Handling : Apply TLS refinement for flexible butyl chains and anisotropic displacement parameters for fluorine atoms .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in long-term biological studies?

  • Methodology :

  • Accelerated Stability Testing : Incubate in buffers (pH 2–10) at 40°C for 4 weeks; monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; identify degradation products (e.g., hydrolysis to [3-(trifluoromethyl)phenyl]acetic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.